molecular formula C9H11ClN2O2 B2793684 4-amino-2-chloro-N-methoxy-N-methylbenzamide CAS No. 473422-88-7

4-amino-2-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B2793684
CAS No.: 473422-88-7
M. Wt: 214.65
InChI Key: NDQZHPXNSWLJDH-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a benzamide core with amino (NH₂) and chloro (Cl) groups at the 4- and 2-positions, respectively, and methoxy (OCH₃) and methyl (CH₃) groups attached to the amide nitrogen. This structural configuration imparts unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

4-amino-2-chloro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQZHPXNSWLJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

    Oxidation: Nitro derivatives are formed.

    Reduction: Corresponding amines are produced.

    Hydrolysis: Carboxylic acid and amine are the major products.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-amino-2-chloro-N-methoxy-N-methylbenzamide serves as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology

Research has indicated that this compound possesses potential biological activities , including:

  • Antimicrobial Activity : Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria using disk diffusion methods. It demonstrated notable inhibition zones against tested bacterial strains.
  • Anticancer Properties : Investigations into the anticancer potential of this compound revealed cytotoxic effects on various cancer cell lines. For instance, derivatives of benzamide have been shown to induce apoptosis and inhibit cell proliferation by interacting with protein kinases .

Medicine

The compound is under investigation for its potential as a therapeutic agent for various medical conditions. Its interactions with specific molecular targets suggest possible applications in drug development aimed at treating cancer and bacterial infections .

Antimicrobial Activity Study

  • Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
  • Method : Disk diffusion method.
  • Results : Significant inhibition zones were observed against multiple bacterial strains, indicating strong antimicrobial activity.

Anticancer Efficacy Assessment

  • Objective : Assess cytotoxic effects on cancer cell lines.
  • Method : In vitro testing on breast cancer cell lines (e.g., MDA-MB-231).
  • Results : The compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-amino-2-chloro-N-methoxy-N-methylbenzamide with structurally related benzamides, focusing on substituents, biological activities, and synthesis pathways:

Compound Name Substituents Key Activities/Applications Synthesis Highlights References
This compound - 4-NH₂, 2-Cl, N-OCH₃, N-CH₃ Not explicitly reported (inference: potential gastrokinetic activity) Likely involves amide coupling or Mannich-like reactions -
4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) - 4-NH₂, 5-Cl, 2-OCH₂CH₃, morpholinylmethyl substituent Potent gastrokinetic agent; lacks dopamine D2 antagonism Reaction of benzamide derivatives with morpholine precursors
4-Chloro-N-(2-methoxyphenyl)benzamide - 4-Cl, N-(2-methoxyphenyl) Pharmaceutical applications (crystallographic study) Single-step amidation of benzoyl chloride
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide - 3-NH₂, 4-OCH₃, N-(3-Cl-2-methylphenyl) Research chemical (structural characterization) Amide coupling of substituted benzoic acids
4-Amino-5-chloro-2-methoxybenzamide - 4-NH₂, 5-Cl, 2-OCH₃ Intermediate in pro-drug design Benzamidomethylation using reactive reagents
4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxoimidazolyl)methyl]-5-methylbenzenesulfonamide (Compound 14) - 4-Cl, 2-SCH₂COOEt, sulfonamide-linked imidazole Antimicrobial/antifungal (inferred from class) Multi-step synthesis with sulfonamide intermediates
Key Structural Differences:
  • Chloro Positioning: The 2-chloro substituent distinguishes it from 4-amino-5-chloro derivatives (e.g., AS-4370), which are optimized for gastrokinetic activity .
  • Amino Group: The 4-amino group is a common feature in bioactive benzamides, facilitating hydrogen bonding with biological targets .

Physicochemical Properties

  • Melting Points : Related benzamides exhibit melting points between 177–180°C (e.g., Compound 11 ), while morpholine derivatives like AS-4370 are typically crystalline solids .
  • Solubility : The N-methoxy-N-methyl groups likely improve solubility in polar solvents compared to N-aryl benzamides (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide ).

Biological Activity

4-amino-2-chloro-N-methoxy-N-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by an amino group, a chloro substituent, and methoxy and methyl groups, influences its interaction with various biological targets, making it a subject of extensive research.

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : Approximately 214.66 g/mol

The presence of the chloro and methoxy groups enhances its reactivity and biological profile, allowing it to function as an enzyme inhibitor and potentially modulate various biochemical pathways.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. It acts primarily by:

  • Enzyme Inhibition : The compound can bind to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity. This property is crucial for its potential therapeutic applications in treating diseases where enzyme modulation is beneficial.
  • Receptor Interaction : It may also interact with various receptors, leading to downstream biological effects. The exact nature of these interactions can vary based on the specific target proteins involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial infections, positioning it as a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it relevant for conditions characterized by excessive inflammation.
  • Anticancer Potential : Initial investigations into its anticancer properties show promise, particularly in inhibiting cancer cell proliferation through enzyme modulation.

Comparison of Biological Activities with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains methoxy group; unique substitution patternEnzyme inhibitor; antimicrobial
2-amino-4-chloro-N-methylbenzamideDifferent positioning of amino and chloro groupsModerate enzyme inhibition
4-amino-2-fluoro-N-methylbenzamideFluoro group instead of chloroReduced antimicrobial activity

This table highlights the structural variations among similar compounds and their corresponding biological activities, emphasizing the unique properties of this compound that contribute to its effectiveness.

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on a specific enzyme involved in bacterial metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential as an antibacterial agent .
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases.
  • Anticancer Activity Assessment : A recent study investigated the compound's effect on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its selectivity and therapeutic potential .

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